4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole
Overview
Description
4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole is a chemical compound with a complex structure that includes a pyrazole ring substituted with chloro, dichloro-benzyl, and isothiocyanato groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2,4-dichlorobenzyl chloride with 4-chloro-3-isothiocyanatopyrazole under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and isothiocyanato groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The isothiocyanato group can react with nucleophiles to form thiourea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanato group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 4-Chloro-1-(2,4-dichloro-benzyl)-1H-pyrazol-3-ylamine
- 4-Chloro-1-(2,4-dichloro-benzyl)-1H-pyrazol-3-ylmethanol
Uniqueness
What sets 4-Chloro-1-(2,4-dichloro-benzyl)-3-isothiocyanato-1H-pyrazole apart is the presence of the isothiocyanato group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-chloro-1-[(2,4-dichlorophenyl)methyl]-3-isothiocyanatopyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3N3S/c12-8-2-1-7(9(13)3-8)4-17-5-10(14)11(16-17)15-6-18/h1-3,5H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTZNXFOAWELBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=N2)N=C=S)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158943 | |
Record name | 4-Chloro-1-[(2,4-dichlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001158943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004193-33-2 | |
Record name | 4-Chloro-1-[(2,4-dichlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-[(2,4-dichlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001158943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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